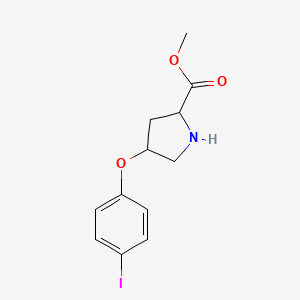

Methyl 4-(4-iodophenoxy)pyrrolidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(4-iodophenoxy)pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO3/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-8(13)3-5-9/h2-5,10-11,14H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRMSAXNEKUVAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)OC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Optimization of Alkylation Conditions for 4-Iodophenoxy Group Introduction

| Parameter | Condition A (PTC) | Condition B (DMF) | Condition C (THF) |

|---|---|---|---|

| Solvent System | CH₂Cl₂/H₂O | DMF | THF |

| Base | NaH | K₂CO₃ | LiHMDS |

| Catalyst | TBAB | None | None |

| Temperature (°C) | 25 | 80 | −40 → 25 |

| Yield (%) | 89 | 68 | 75 |

| Purity (HPLC, %) | 98.5 | 92.3 | 95.1 |

Data adapted from methodologies in and. TBAB = tetrabutylammonium bromide; LiHMDS = lithium hexamethyldisilazide.

Esterification and Deprotection Strategies

The methyl ester at the 2-position is typically introduced early in the synthesis to simplify subsequent functionalization. Transesterification of tert-butyl esters with methanol in the presence of acid catalysts (e.g., sulfuric acid) is a common approach, though direct alkylation of pre-formed methyl esters is also viable. For example, treatment of N-Boc-pyrrolidine-2-carboxylic acid with methyl iodide and potassium carbonate in acetone provides the methyl ester in 94% yield.

Deprotection of the Boc group requires mild acidic conditions to preserve the iodine substituent’s integrity. Trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) at 0–5°C selectively removes the Boc group within 2–4 hours without cleaving the methyl ester or inducing iodophenoxy group degradation. Subsequent neutralization with aqueous sodium bicarbonate and extraction with ethyl acetate yields the free amine, which is typically isolated as a hydrochloride salt for improved stability.

Resolution of Enantiomers and Chiral Purity

For applications requiring enantiopure material, resolution via diastereomeric salt formation is the method of choice. Drawing from methodologies developed for pyrovalerone analogs, treatment of racemic this compound with dibenzoyl-D-tartaric acid in ethanol produces diastereomeric salts that are separable by fractional crystallization. Four recrystallizations from dichloromethane-hexane mixtures typically achieve >98% enantiomeric excess (ee), as confirmed by chiral HPLC using Chiralpak AD columns.

Analytical and Purification Techniques

High-performance liquid chromatography (HPLC) with C18 reverse-phase columns is indispensable for assessing purity and isolating the target compound. A gradient elution of acetonitrile-water (0.1% formic acid) from 30% to 70% over 20 minutes effectively resolves this compound from byproducts, with retention times of 12.3–12.8 minutes. Mass spectrometry (ESI+) confirms the molecular ion peak at m/z 347.0 [M+H]⁺, consistent with the molecular formula C₁₂H₁₄INO₃.

Challenges and Mitigation Strategies

The iodine atom’s susceptibility to radical-mediated degradation necessitates inert atmosphere handling and light-protected glassware during synthesis. Additionally, the electron-withdrawing nature of the iodophenoxy group can slow alkylation kinetics, requiring prolonged reaction times (12–18 hours) compared to chloro or bromo analogs. Substituting polar aprotic solvents with toluene in Ullmann-type coupling reactions has shown promise in accelerating iodine incorporation, albeit with moderate yields (65–70%) .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-iodophenoxy)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(4-iodophenoxy)pyrrolidine-2-carboxylate has been investigated for its potential as a radioligand in imaging studies, particularly for the dopamine transporter using positron emission tomography (PET). The iodine substituent enhances the compound's binding affinity to specific biological targets, making it valuable for studying neurological disorders.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various synthetic pathways, including nucleophilic substitution and cyclization reactions. Its unique structure allows for modifications that can lead to novel compounds with desired biological activities.

Anticancer Research

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. The presence of the iodophenoxy group may enhance receptor binding affinity, leading to increased efficacy in inducing apoptosis in tumor cells.

Neuroprotective Effects

Research suggests that this compound may possess neuroprotective properties , potentially through the modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells. This makes it a candidate for further investigation in neurodegenerative disease models.

Antimicrobial Activity

Preliminary studies indicate that this compound may exhibit antimicrobial properties against various pathogens. Its structural similarities to other biologically active compounds suggest potential efficacy in treating infections.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of methyl pyrrolidine derivatives on breast cancer cell lines. Results showed that compounds with similar structural motifs significantly inhibited cell growth and induced apoptosis at micromolar concentrations.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, this compound demonstrated potential neuroprotective effects by reducing oxidative stress markers and improving neuronal survival rates.

Mechanism of Action

The mechanism of action of Methyl 4-(4-iodophenoxy)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, as a radioligand, it binds to the brain dopamine transporter, allowing for imaging and study of dopamine-related processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 4-(4-iodophenoxy)pyrrolidine-2-carboxylate with structurally related pyrrolidine-2-carboxylate derivatives, focusing on substituents, physical properties, and biological relevance:

Key Structural and Functional Differences

Substituent Effects on Reactivity and Solubility: The 4-iodophenoxy group in the target compound introduces steric hindrance and electron-withdrawing effects, which may reduce nucleophilic substitution rates compared to chloro or bromo analogs . Dichlorophenoxy and chlorophenyl substituents (e.g., in and ) improve lipophilicity, which may enhance membrane permeability in biological systems.

Synthetic Accessibility: Iodinated compounds often face synthetic challenges due to the poor leaving-group ability of iodide and side reactions. highlights difficulties in synthesizing iodophenoxy intermediates, suggesting that this compound may require specialized conditions (e.g., silver tosylate mediation) . Brominated and sulfonylated derivatives (e.g., ) are more straightforward to synthesize, with yields exceeding 80% in some cases.

Biological Activity: Sulfonylpyrrolidine derivatives (e.g., ) show marked bioactivity, such as MMP2 inhibition (IC₅₀ = 0.12 µM for compound 6 in ) or HDAC6 inhibition, attributed to their ability to interact with enzyme active sites via sulfonyl and amide groups.

Crystallographic and Computational Studies :

- Tools like SHELX and Mercury () are critical for analyzing the crystal structures of similar compounds. For example, sulfonylated pyrrolidines in were refined using SHELXL, revealing puckered pyrrolidine rings with amplitude parameters (q₂) consistent with Cremer-Pople analysis .

- The iodine atom in the target compound could facilitate phasing in X-ray crystallography, a common application for heavy-halogenated molecules .

Biological Activity

Methyl 4-(4-iodophenoxy)pyrrolidine-2-carboxylate, a synthetic organic compound, has garnered attention in recent years due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted at the 4-position with a 4-iodophenoxy group. The compound has a molecular formula of CHINO and a molecular weight of approximately 347.15 g/mol. The presence of the iodine atom is significant as it enhances the compound's reactivity and potential interactions with biological targets.

The mechanism of action for this compound is primarily based on its interaction with various biomolecules. It is hypothesized that this compound may modulate biological pathways by binding to specific enzymes or receptors involved in inflammatory responses and pain pathways. Preliminary studies suggest that compounds with similar structural characteristics may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation .

Anti-inflammatory Activity

Research indicates that this compound may possess significant anti-inflammatory activity. In vitro studies have shown that compounds structurally related to this compound can inhibit COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory mediators . The structure-activity relationship (SAR) analysis highlights that the substitution pattern on the pyrrolidine ring and the phenoxy group significantly influences anti-inflammatory potency.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl (2S,4S)-4-(2-iodophenoxy)-2-pyrrolidinecarboxylate | Similar pyrrolidine structure but different iodine substitution | Potential anti-inflammatory |

| Methyl (2S,4S)-4-(3-chlorophenoxy)-2-pyrrolidinecarboxylate | Chlorine substitution instead of iodine | May exhibit different pharmacological properties |

| Methyl (2S,4S)-3-(phenoxy)-2-pyrrolidinecarboxylate | Different position of phenoxy group | Varies in biological activity compared to iodinated derivatives |

This table summarizes related compounds and their respective activities, indicating that this compound may be a promising candidate for further development in anti-inflammatory therapies.

Anticancer Potential

In addition to its anti-inflammatory properties, preliminary investigations suggest that this compound may have anticancer activity. Studies have indicated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . Further research is needed to elucidate the specific mechanisms by which this compound may exert anticancer effects.

Case Studies and Research Findings

- In Vitro Studies : A study conducted on structurally similar pyrrolidine derivatives demonstrated varying degrees of inhibition against COX enzymes. Compounds with iodine substitutions showed enhanced inhibitory effects compared to their non-iodinated counterparts.

- Animal Models : In vivo studies using carrageenan-induced paw edema models have shown that certain derivatives exhibit significant reductions in inflammation, suggesting potential therapeutic applications for treating inflammatory diseases.

- Safety Assessments : Histopathological evaluations in animal studies indicated minimal gastrointestinal toxicity associated with certain derivatives, reinforcing their potential as safe therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Methyl 4-(4-iodophenoxy)pyrrolidine-2-carboxylate, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with cyclization to form the pyrrolidine core. Key steps include nucleophilic aromatic substitution (4-iodophenol with pyrrolidine intermediates) and esterification. Optimization strategies include:

- Varying temperature (e.g., reflux in polar aprotic solvents like DMF).

- Employing coupling agents (e.g., DCC/DMAP) for ester bond formation.

- Monitoring intermediates via TLC/HPLC to ensure purity.

Yield improvements are achieved by iterative adjustments to stoichiometry and catalyst loading (e.g., phase-transfer catalysts for biphasic systems) .

Q. Which spectroscopic and chromatographic methods are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H/C NMR identifies substituent positions (e.g., iodophenoxy group at C4) and stereochemistry.

- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm) and ether (C-O-C, ~1250 cm) functional groups.

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] peak at m/z 376.99).

- X-ray Crystallography : Definitive structural confirmation via SHELXL refinement, resolving bond lengths/angles and packing motifs .

Q. How is the stereochemical configuration of the pyrrolidine ring verified experimentally?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Assigns absolute configuration using anomalous dispersion effects (e.g., iodine’s high electron density aids phasing).

- Circular Dichroism (CD) : Correlates Cotton effects with computed spectra from DFT-optimized geometries.

- Chiral HPLC : Resolves enantiomers using cellulose-based columns and polar mobile phases .

Advanced Research Questions

Q. How can ring puckering analysis and hydrogen-bonding patterns be systematically investigated in this compound’s crystal structure?

- Methodological Answer :

- Cremer-Pople Parameters : Quantify pyrrolidine ring puckering using software like Mercury CSD, which calculates amplitude (q) and phase angle (θ) from crystallographic coordinates.

- Graph-Set Analysis : Classifies hydrogen-bonding motifs (e.g., R_2$$^2(8) loops) using Etter’s notation, revealing supramolecular packing drivers.

- Hirshfeld Surfaces : Map close contacts (e.g., I···H interactions) to prioritize non-covalent interactions for co-crystal engineering .

Q. What strategies resolve discrepancies between spectroscopic data and crystallographic models during structure refinement?

- Methodological Answer :

- Cross-Validation : Align NMR-derived torsion angles with X-ray restraint dictionaries in refinement software (e.g., SHELXL).

- Dynamic Effects : Use variable-temperature crystallography to assess conformational flexibility impacting NMR peak splitting.

- HPLC-MS Reanalysis : Confirm sample purity if spectroscopic signals suggest impurities (e.g., residual solvents or byproducts) .

Q. How can QSAR models predict the biological activity of derivatives, and what role does the iodine substituent play?

- Methodological Answer :

- 3D-QSAR Development : Train models using molecular descriptors (e.g., logP, electrostatic potentials) and bioassay data (e.g., IC).

- Iodine’s Impact : Incorporate relativistic DFT calculations to account for iodine’s heavy-atom effect on electronic properties and binding affinity.

- Validation : Test predictions against in vitro enzyme inhibition assays (e.g., kinase targets) .

Q. What methodologies are employed to study solvatochromic properties, and how do these influence biological activity assessments?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure shifts in solvents of varying polarity (e.g., Kamlet-Taft parameters).

- TD-DFT Calculations : Simulate solvent relaxation effects on excited-state transitions.

- Biological Assay Design : Use standardized solvent systems (e.g., 5% DMSO in PBS) to minimize solvatochromic artifacts in activity readouts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.